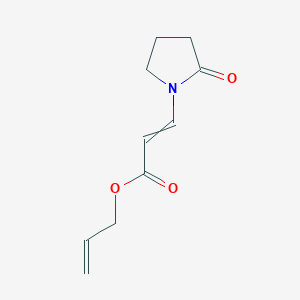![molecular formula C24H18ClN3Sn B12544559 4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile CAS No. 672953-41-2](/img/structure/B12544559.png)
4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is a complex organotin compound characterized by the presence of a chlorostannane core linked to three benzonitrile groups via methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile typically involves the reaction of chlorostannane derivatives with benzonitrile compounds. One common method involves the use of a chlorostannane precursor, such as chlorotrimethylstannane, which reacts with benzonitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorostannane core can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of stannic compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted stannane compounds.
Aplicaciones Científicas De Investigación
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organotin compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile involves its ability to interact with various molecular targets through its chlorostannane core and benzonitrile groups. The compound can form coordination complexes with metal ions, which can influence its reactivity and stability. Additionally, the nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A compound with a triazine core and three aniline groups, used in similar applications in materials science and chemistry.
4,4’,4’'-Methanetriyltribenzonitrile: Another compound with a similar benzonitrile structure, used in polymer synthesis and as a catalyst.
Uniqueness
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is unique due to its chlorostannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the presence of tin and its coordination chemistry are advantageous.
Propiedades
Número CAS |
672953-41-2 |
|---|---|
Fórmula molecular |
C24H18ClN3Sn |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
4-[[chloro-bis[(4-cyanophenyl)methyl]stannyl]methyl]benzonitrile |
InChI |
InChI=1S/3C8H6N.ClH.Sn/c3*1-7-2-4-8(6-9)5-3-7;;/h3*2-5H,1H2;1H;/q;;;;+1/p-1 |
Clave InChI |
WZMRSYGPVOPDMZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)C#N)(CC3=CC=C(C=C3)C#N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


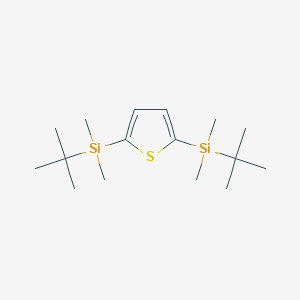
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
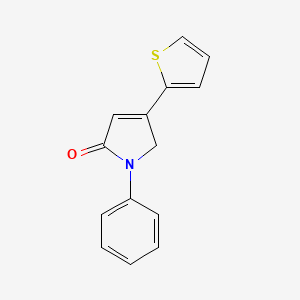
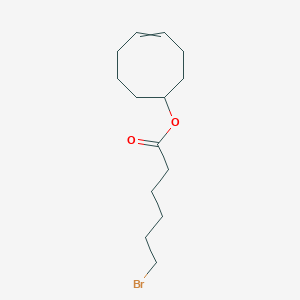
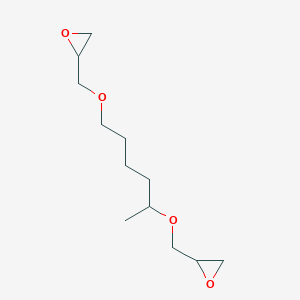
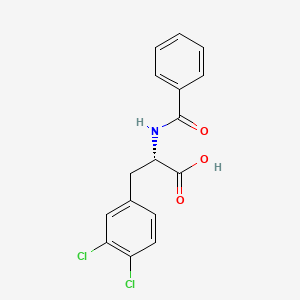
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
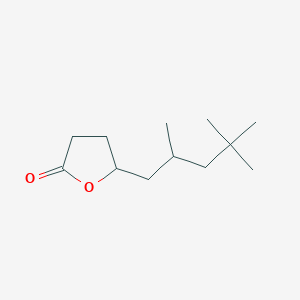

![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
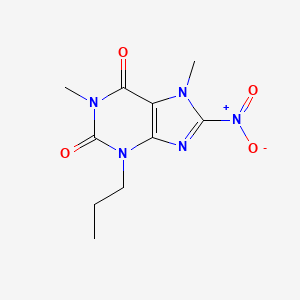
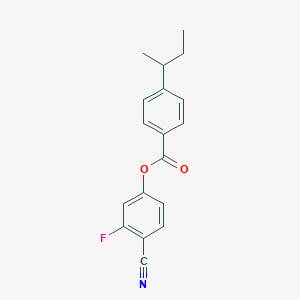
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
